molecular formula C9H6F2N2O2 B13717488 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole

3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B13717488
M. Wt: 212.15 g/mol
InChI Key: DAPRKWYVIXJQPV-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through a reaction between phenol and difluoromethyl ether in the presence of a base.

    Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be done using reagents such as hydrazine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylacetylene
  • 1-(4-(Difluoromethoxy)phenyl)ethanamine
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole stands out due to its unique combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)8-12-5-14-13-8/h1-5,9H

InChI Key

DAPRKWYVIXJQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)OC(F)F

Origin of Product

United States

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